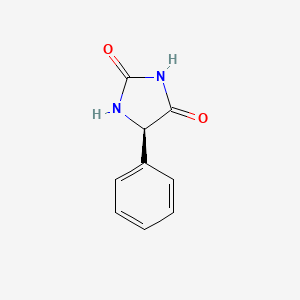

(5R)-5-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJDVBMMRCKQG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353114 | |

| Record name | AC1LEIZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41807-35-6 | |

| Record name | AC1LEIZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure 5r 5 Phenylimidazolidine 2,4 Dione

Classical and Evolving Cyclization Strategies for Imidazolidine-2,4-dione Core Synthesis

The imidazolidine-2,4-dione ring is a privileged structure in pharmacology. nih.gov Classical methods for its synthesis are often straightforward but typically yield racemic mixtures. nih.gov Evolving strategies have focused on adapting these robust reactions to introduce stereocontrol.

Modified Bucherer-Bergs Synthesis for Stereocontrol

The Bucherer-Bergs reaction is a well-established multicomponent reaction that synthesizes 5-substituted hydantoins from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. nih.gov In its original form, the reaction is not stereoselective and produces a racemic mixture when a prochiral carbonyl compound is used. However, modifications have been developed to influence the stereochemical outcome.

One approach involves a one-pot process where nitriles are treated with organometallic reagents (such as organolithium or Grignard reagents) to form an in-situ ketone, which then undergoes the Bucherer-Bergs reaction. organic-chemistry.org This modification expands the substrate scope and offers an alternative entry point to diverse hydantoins. organic-chemistry.org While not inherently enantioselective, this method's tolerance for various functional groups allows for the use of chiral precursors that can direct the stereochemistry. organic-chemistry.org

Research has shown that the Bucherer-Bergs reaction can exhibit diastereoselectivity when using substrates that already contain a stereocenter, such as substituted cyclohexanones. researchgate.net The stereoselectivity in these cases depends on the relative orientation of the substituents on the starting material, which influences the approach of the reagents during the formation of the hydantoin (B18101) ring. researchgate.net This principle can be extended to the synthesis of phenyl-substituted hydantoins by starting with a chiral precursor where a stereocenter can bias the formation of one diastereomer over another.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile | 1. PhLi, THF 2. KCN, (NH4)2CO3, H2O/EtOH | 5,5-Diphenylimidazolidine-2,4-dione | 82% | organic-chemistry.org |

| Benzophenone | NaCN, Ammonium Acetate, Propylene Glycol | 5,5-Diphenylhydantoin | 93% (net) | jsynthchem.com |

| 3-Methoxyacetophenone | NaCN, Ammonium Acetate, PEG | 5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione | Not specified | jsynthchem.com |

Adaptations of Biltz and Read Synthesis for Chiral Precursors

The Biltz synthesis provides another direct route to 5,5-disubstituted hydantoins through the condensation of a 1,2-diketone (like benzil) with urea (B33335), often under basic conditions. bepls.com The first synthesis of 5,5-diphenylimidazolidine-2,4-dione (phenytoin), a structurally related achiral analogue, was accomplished via this method. nih.govbepls.com Similar to the Bucherer-Bergs reaction, the classical Biltz synthesis does not control stereochemistry when applied to unsymmetrical diketones that would generate a stereocenter at the C5 position.

Controlling the stereochemistry in a Biltz-type reaction has been a significant challenge. researchgate.net However, recent advancements have demonstrated the feasibility of an enantioselective catalytic Biltz synthesis. researchgate.net By employing a chiral catalyst, it is possible to achieve high stereo- and regiocontrol in the synthesis of thiohydantoins, the sulfur analogues of hydantoins. researchgate.net This breakthrough suggests that by selecting an appropriate chiral catalyst and reaction conditions, the Biltz synthesis could be adapted to produce enantiopure (5R)-5-phenylimidazolidine-2,4-dione from a suitable phenyl-substituted 1,2-dicarbonyl precursor. The use of chiral precursors, where a pre-existing stereocenter directs the cyclization, represents another viable strategy.

Asymmetric Synthetic Approaches to Access (5R)-5-phenylimidazolidine-2,4-dione

To directly obtain the desired (5R) enantiomer, methods that create the chiral center in a controlled manner are required. These asymmetric approaches are the most efficient strategies for producing enantiopure compounds.

Chiral Auxiliary-Mediated Synthesis of 5-Phenylimidazolidine-2,4-diones

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.orgnih.gov

Several types of chiral auxiliaries have proven effective, including Evans oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org In the context of synthesizing (5R)-5-phenylimidazolidine-2,4-dione, an auxiliary could be attached to a precursor, for instance, an amino acid derivative. The bulky, stereodefined structure of the auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent or a cyclization event to occur from the opposite, less hindered face. This leads to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would then furnish the desired enantiopure hydantoin. For example, (S)-1-Phenylethylamine has been successfully used as both a chiral auxiliary and a nitrogen source in the synthesis of chiral heterocyclic compounds. rsc.org

| Chiral Auxiliary Type | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones (Evans) | Steric hindrance from substituents directs alkylation and aldol (B89426) reactions. | Asymmetric Aldol Reactions, Alkylation | wikipedia.org |

| Camphorsultam (Oppolzer) | Rigid bicyclic structure provides high stereoselectivity. | Asymmetric Michael Additions, Diels-Alder | wikipedia.org |

| Pseudoephedrine | Forms a chiral enolate; addition occurs syn to the methyl and anti to the hydroxyl group. | Asymmetric Alkylation of Carboxylic Acids | wikipedia.org |

| trans-2-Phenylcyclohexanol | Used to control stereochemistry in ene reactions. | Asymmetric Ene Reactions | wikipedia.org |

Enantioselective Catalytic Methods for (5R)-5-phenylimidazolidine-2,4-dione Formation

The use of a small amount of a chiral catalyst to generate large quantities of an enantiopure product is a highly efficient and atom-economical approach. Several catalytic methods have been developed for the asymmetric synthesis of nitrogen-containing heterocycles.

One powerful technique is the palladium-catalyzed asymmetric allylic alkylation (AAA) of pronucleophiles. nih.gov For hydantoin synthesis, this could involve the alkylation of a 5-monosubstituted hydantoin enolate with an allylic electrophile in the presence of a chiral palladium-ligand complex. More directly relevant is the decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters, which has been shown to produce enantioenriched gem-disubstituted 4-imidazolidinones in high yield and with high enantioselectivity (up to 95% ee). nih.gov

Other catalytic strategies that have been successfully applied to control the C5 stereocenter of hydantoins include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a 5-methylenehydantoin precursor using a chiral rhodium complex can directly yield a C5-substituted hydantoin with high enantiopurity. researchgate.net

Asymmetric Friedel-Crafts Alkylation: Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective Friedel-Crafts alkylation of hydantoins with various electrophiles, establishing the C5 stereocenter with excellent control. researchgate.net

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| DME | >99 | 70 |

| THF | >99 | 75 |

| Benzene | >99 | 88 |

| Toluene | >99 | 90 |

| Hexanes/Toluene | >99 | 91 |

Dynamic Kinetic and Thermodynamic Resolutions in Imidazolidine-2,4-dione Synthesis

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. In a classical kinetic resolution, a chiral reagent or catalyst reacts faster with one enantiomer of the racemate, leaving the other enantiomer unreacted. The maximum yield for the desired product is 50%.

Dynamic Kinetic Resolution (DKR) is a more advanced process that overcomes the 50% yield limitation. DKR is applicable when the starting material can racemize (interconvert between its R and S forms) under the reaction conditions. A chiral catalyst then selectively converts one of the enantiomers (e.g., the R-enantiomer) into the desired product. As the R-enantiomer is consumed, the S-enantiomer in the starting material equilibrates back to the racemic mixture, continuously supplying more of the reactive R-enantiomer. This process can theoretically convert the entire racemic starting material into a single enantiomer of the product, with a maximum yield of 100%.

For hydantoins, the C5 proton can be acidic, allowing for racemization via enolization under certain conditions. A notable example of a related process is the photochemical deracemization of C5-substituted hydantoins. researchgate.net This method uses a reversible hydrogen atom transfer mechanism to interconvert the enantiomers, allowing for the enrichment of one over the other, which demonstrates the feasibility of dynamic resolution strategies for this class of compounds. researchgate.net

Multicomponent Reaction Strategies for (5R)-5-phenylimidazolidine-2,4-dione Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. These strategies are increasingly being applied to the synthesis of heterocyclic compounds like imidazolidine-2,4-diones.

A viable strategy for the synthesis of enantiopure 5-phenylimidazolidine-2,4-diones involves the use of chiral starting materials. The reaction of C-phenylglycine derivatives with isocyanates or isothiocyanates provides a direct route to N-3 and C-5 substituted imidazolidine-2,4-diones and their 2-thioxo analogues. nih.gov By starting with an enantiomerically pure form of C-phenylglycine, such as D-phenylglycine, the chirality at the C5 position of the resulting hydantoin ring can be retained, leading to the desired (5R)-5-phenylimidazolidine-2,4-dione derivatives. nih.gov

In a typical procedure, C-phenylglycine is reacted with phenyl isocyanate to yield (±)-3-Phenyl-5-phenyl-imidazolidine-2,4-dione. nih.gov To achieve the synthesis of the specific (5R)-enantiomer, D-phenylglycine would be the required starting material. The reaction proceeds via the formation of a urea intermediate, followed by an intramolecular cyclization.

Table 1: Synthesis of Imidazolidine (B613845) Derivatives from C-Phenylglycine

| Starting Amino Acid | Reagent | Product | Yield (%) |

| C-4-Methylphenylglycine | Phenyl isocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50 |

| C-4-Methylphenylglycine | Phenyl isothiocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one | 78.60 |

| C-4-Methoxyphenylglycine | Phenyl isocyanate | (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.60 |

This table presents data on the synthesis of various imidazolidine derivatives, demonstrating the utility of C-phenylglycine derivatives in their preparation. nih.gov

Three-component reactions offer a more convergent and efficient approach to the synthesis of hydantoin derivatives. One such protocol involves the reaction of an amine, an aldehyde, and a pyruvate (B1213749) derivative. mdpi.com While this specific example leads to dihydropyrrolones, the underlying principles of multicomponent reactions can be adapted for the synthesis of imidazolidine-2,4-diones.

A more direct three-component synthesis of a hydantoin derivative has been reported involving ethyl pyruvate, p-anisidine, and phenyl isocyanate in the presence of a base. mdpi.com This reaction proceeds through one of two proposed mechanistic pathways: either the initial formation of a urea derivative followed by condensation with the ketone, or the formation of an enamine intermediate which then reacts with the isocyanate. mdpi.com To achieve an enantioselective synthesis of (5R)-5-phenylimidazolidine-2,4-dione, a chiral catalyst, such as a chiral phosphoric acid, could be employed to control the stereochemical outcome of the cyclization. nih.govrsc.org

Recent advancements have demonstrated the single-step enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. nih.govrsc.org This method has achieved high yields and excellent enantiomeric ratios (up to 98:2 e.r.). nih.govrsc.org By employing phenylglyoxal (B86788) and urea in the presence of a suitable chiral phosphoric acid catalyst, it is conceivable to directly synthesize (5R)-5-phenylimidazolidine-2,4-dione with high enantiopurity. The proposed mechanism suggests that the enantiodetermining step is the face-selective protonation of an enol intermediate by the chiral acid. nih.govrsc.org

Green Chemistry and Sustainable Synthetic Pathways for (5R)-5-phenylimidazolidine-2,4-dione

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent is a key aspect of green chemistry. The synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), a structurally related compound, has been successfully carried out using water as a green solvent. bepls.com This approach not only reduces the reliance on volatile organic solvents but can also simplify the workup procedure. bepls.com

Furthermore, solvent-free reaction conditions represent an even more sustainable approach. One-pot, three-component condensations can sometimes be performed by grinding the reactants together in a mortar and pestle, often with a catalytic amount of a solid-supported catalyst or a non-volatile catalyst like iodine. scholarsresearchlibrary.com These methods minimize waste and energy consumption.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. wiley.commdpi.com They are typically formed from a mixture of a quaternary ammonium salt and a hydrogen bond donor, resulting in a liquid with a low melting point. mdpi.com DESs are often biodegradable, have low toxicity, and can be recycled.

A notable application of DESs in hydantoin synthesis involves a three-component reaction where the DES itself plays a dual role as both reactant and reaction medium. scilit.comnih.gov For instance, a mixture of N,N'-dimethyl urea and L-(+)-tartaric acid can act as a DES, facilitating the synthesis of 5-amino-1,3-dialkyl-substituted hydantoins in good yields. scilit.comnih.gov This approach highlights the potential for developing highly efficient and sustainable methods for the synthesis of (5R)-5-phenylimidazolidine-2,4-dione and its derivatives.

Table 2: Examples of Deep Eutectic Solvents and Their Components

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

| Choline chloride | Urea | 1:2 |

| Choline chloride | Ethylene glycol | 1:2 |

| Choline chloride | Oxalic acid | 1:1 |

| Aliquat 336 | L-Menthol | 3:7 |

| Lidocaine | Decanoic acid | 1:2 |

This table provides examples of different types of deep eutectic solvents, showcasing the variety of available green solvent systems. mdpi.com

One-Pot Synthetic Procedures for Substituted Imidazolidine-2,4-diones

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, are highly desirable for their efficiency and resource conservation. Such procedures have been developed for a variety of heterocyclic systems and can be applied to the synthesis of substituted imidazolidine-2,4-diones.

For example, a one-pot, five-component synthesis of polysubstituted 2-piperidinones has been reported, demonstrating the power of cascade reactions to build molecular complexity in a single step. nih.gov A similar strategy could be envisioned for imidazolidine-2,4-diones, potentially combining elements of the Bucherer-Bergs or Urech hydantoin synthesis in a one-pot format.

The synthesis of 5,5-diphenylimidazolidine-2,4-dione itself can be performed as a one-pot reaction from benzil (B1666583) and urea in the presence of a base. bepls.com To adapt this for the enantioselective synthesis of (5R)-5-phenylimidazolidine-2,4-dione, a chiral auxiliary or a chiral catalyst would need to be incorporated into the one-pot procedure. The development of such a one-pot, enantioselective synthesis would represent a significant advancement in the efficient production of this valuable chiral building block.

Stereochemical Control and Mechanistic Insights in 5r 5 Phenylimidazolidine 2,4 Dione Chemistry

Stereoselective Formation of the (5R)-Configuration in Imidazolidine-2,4-dione

The synthesis of enantiomerically pure hydantoins, such as (5R)-5-phenylimidazolidine-2,4-dione, is a significant challenge due to the stereolability of the C5 proton. Various strategies have been developed to achieve high enantioselectivity.

One effective method for the asymmetric synthesis of 5-monosubstituted hydantoins involves the use of chiral catalysts. nih.govrsc.orgresearchgate.net For instance, the condensation of glyoxals with ureas in the presence of a chiral phosphoric acid has been shown to produce 5-monosubstituted hydantoins in high yields and with excellent enantiomeric ratios (up to 98:2 e.r.). nih.govrsc.orgresearchgate.net Mechanistic studies, including time-course ¹H NMR monitoring, suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, which is the enantiodetermining step. nih.govrsc.orgresearchgate.net

Another approach is the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic double bond at the 5-position. This transformation has been successfully carried out using various precious metal catalysts, such as palladium, rhodium, and iridium, in combination with chiral phosphine (B1218219) ligands, achieving high yields and enantioselectivities. nih.gov

Furthermore, enantioenriched 5-monosubstituted hydantoins can serve as valuable chiral auxiliaries in a range of diastereoselective reactions, highlighting their importance as building blocks in stereocontrolled synthesis. nih.govsigmaaldrich.com The development of methods for their asymmetric synthesis from readily available achiral precursors remains an active area of research. nih.gov

Investigation of Racemisation Processes in 5-Substituted Imidazolidine-2,4-diones

The stereochemical instability of 5-substituted hydantoins, leading to racemization, is a critical factor in their synthesis and application. This process is particularly relevant for chiral drugs, as the different enantiomers can exhibit distinct pharmacological profiles.

The racemization of 5-substituted hydantoins in aqueous solution typically follows first-order kinetics. The mechanism often involves a keto-enol tautomerism, with the rate of racemization increasing with pH. nih.gov Detailed kinetic and mechanistic studies on compounds like (S)-5-benzylhydantoin have pointed towards a SE1 (unimolecular electrophilic substitution) mechanism for racemization. This is supported by kinetics of H/D exchange and kinetic isotope effects. The SE1 mechanism involves the slow, rate-determining abstraction of the proton at the C5 position to form a planar carbanion intermediate, which is then rapidly and non-stereoselectively reprotonated.

The racemization of an optical isomer of 5-phenylhydantoin (B13835) has been shown to be catalyzed by various buffer systems. nih.gov In phosphate (B84403) buffers within a pH range of 6.0-7.5, the racemization is primarily catalyzed by the divalent phosphate ion, indicating general base catalysis. nih.gov Other buffers such as arsenate, imidazole, triethanolamine, and pyrophosphate also catalyze this interconversion. nih.gov This in vitro observation supports the hypothesis that endogenous buffering components in physiological systems can catalyze the racemization of 5-phenylhydantoin in vivo. nih.gov

The solvent has a significant impact on the stereolability of 5-substituted hydantoins. For instance, in studies of 5-benzylhydantoins, the addition of dimethyl sulfoxide (B87167) (DMSO) to phosphate buffers has been shown to markedly increase the rate of racemization. In contrast, co-solvents like 2-propanol and dioxane generally decrease the racemization rate for neutral hydantoins. These effects are attributed to changes in the basicity of the anionic catalysts and preferential solvation phenomena in the mixed media.

The following table illustrates the effect of different solvents on the racemization rate constant of a 5-substituted hydantoin (B18101).

| Solvent System | Relative Racemization Rate |

|---|---|

| Phosphate Buffer (pH 7.4) | 1.0 |

| Phosphate Buffer with DMSO | Increased |

| Phosphate Buffer with 2-Propanol | Decreased |

| Phosphate Buffer with Dioxane | Decreased |

Kinetic isotope effect (KIE) studies, where the C5 proton is replaced by deuterium, provide further insight into the racemization mechanism. The observation of a primary kinetic isotope effect in the racemization of 5-substituted hydantoins supports the SE1 mechanism, as it indicates that the cleavage of the C-H bond at the chiral center is the rate-determining step. These studies, along with solvent kinetic isotope effects, have been instrumental in favoring the SE1 mechanism over a concerted SE2 process for the racemization of these molecules.

Determination and Confirmation of Absolute Configuration of (5R)-5-phenylimidazolidine-2,4-dione

The unambiguous determination of the absolute configuration of chiral molecules like (5R)-5-phenylimidazolidine-2,4-dione is crucial. Several powerful techniques are employed for this purpose.

X-ray crystallography is a primary and definitive method for determining the absolute configuration of a molecule in the solid state, provided that a suitable single crystal can be obtained. weizmann.ac.ilnih.gov The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms. weizmann.ac.ilnih.gov For chiral molecules, if the crystal itself is chiral (a conglomerate), or if a heavy atom is present, the absolute configuration can often be determined directly. nih.gov The crystal structures of several 5,5-disubstituted and 3,5,5-trisubstituted hydantoin derivatives have been reported, providing valuable data on their molecular geometry. nih.govmdpi.comnih.govmdpi.com

Vibrational circular dichroism (VCD) spectroscopy is another powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govschrodinger.combiotools.usnih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. schrodinger.combiotools.usnih.gov This method has been successfully applied to determine the absolute configuration and solution conformation of various pharmaceutical molecules. nih.gov

Optical Rotatory Dispersion (ORD) is a classical chiroptical technique that measures the change in optical rotation of a substance with the wavelength of light. nih.gov The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. nih.gov

Chirality Transfer and Amplification in Reactions Involving (5R)-5-phenylimidazolidine-2,4-dione Precursors

The chirality inherent in (5R)-5-phenylimidazolidine-2,4-dione and its precursors can be leveraged in subsequent chemical transformations through chirality transfer and amplification phenomena.

Chirality transfer occurs when the stereochemical information from a chiral molecule is passed on to a new molecule during a chemical reaction. nih.govresearchgate.net Enantioenriched 5-monosubstituted hydantoins can function as chiral auxiliaries . nih.govsigmaaldrich.comsigmaaldrich.com In this role, the chiral hydantoin moiety is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. sigmaaldrich.comwikipedia.org The steric bulk and defined stereochemistry of the auxiliary guide the approach of reagents, leading to the preferential formation of one diastereomer. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered for reuse. wikipedia.org

Chirality amplification refers to processes where a small initial enantiomeric excess of a chiral substance is significantly increased. One notable example is Viedma ripening , a process of attrition-enhanced deracemization. wikipedia.orgrsc.org In a system where a racemic conglomerate (a mixture of separate crystals of each enantiomer) is subjected to grinding in its saturated solution, a complete conversion to a single enantiomer can occur. wikipedia.org This process relies on the continuous dissolution of smaller crystals and the growth of larger ones (Ostwald ripening), coupled with racemization in the solution phase. While not yet specifically documented for (5R)-5-phenylimidazolidine-2,4-dione, this phenomenon has been observed for other chiral organic compounds that form conglomerates and can racemize in solution. wikipedia.org

Reactivity Profiles and Reaction Mechanisms of 5r 5 Phenylimidazolidine 2,4 Dione

Functionalization at Nitrogen (N1 and N3) Positions of (5R)-5-phenylimidazolidine-2,4-dione

The nitrogen atoms of the hydantoin (B18101) ring are primary sites for functionalization due to the presence of acidic protons and their nucleophilic character upon deprotonation.

N-alkylation and N-acylation are common methods for modifying the properties of hydantoins. semanticscholar.org These reactions typically proceed via nucleophilic substitution, where a deprotonated hydantoin anion attacks an alkyl or acyl halide.

N-Alkylation: The alkylation of hydantoins can be achieved using various alkylating agents in the presence of a base. semanticscholar.orgmdpi.com The regioselectivity of this reaction (i.e., whether alkylation occurs at N1 or N3) is a critical aspect. For 5,5-disubstituted hydantoins, mono-alkylation generally occurs at the N3 position due to steric hindrance from the C5 substituents, which makes the N1 position less accessible. semanticscholar.org

N-Acylation: Acylation of the hydantoin ring can be accomplished using reagents like acetyl chloride or chloroformate esters. semanticscholar.org Similar to alkylation, the N3 position is the more reactive site for acylation in 5,5-disubstituted hydantoins. semanticscholar.org

The general conditions for these reactions involve a suitable solvent and a base to deprotonate the hydantoin.

| Reaction Type | Reagent Class | Typical Conditions | Product |

| N-Alkylation | Alkyl halides (e.g., R-X) | Base (e.g., KOH), Solvent (e.g., Ethanol) | N3-alkylated hydantoin |

| N-Acylation | Acyl chlorides (e.g., RCOCl) | Solvent (e.g., Acetone) | N3-acylated hydantoin |

This table provides a generalized overview of N-alkylation and N-acylation reactions.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. semanticscholar.org This reaction provides a versatile method for introducing aminomethyl groups into a molecule. uchicago.edunih.gov Hydantoins can serve as the active hydrogen-containing component in Mannich reactions.

For instance, 1-phenyl-4-thiohydantoin has been shown to react with formaldehyde and various amines to yield the corresponding Mannich bases. rsc.org Similarly, 5,5-diphenylimidazolidine-2,4-dione can undergo Mannich reactions with substituted anilines and paraformaldehyde. mdpi.com The reaction typically involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the nucleophilic hydantoin. semanticscholar.org In the context of (5R)-5-phenylimidazolidine-2,4-dione, the N3 position is the likely site of aminomethylation.

The general mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and aldehyde, followed by the attack of the enol form of the carbonyl compound on the iminium ion. semanticscholar.org

Electrophilic and Radical Transformations of the Phenyl Substituent and Imidazolidine (B613845) Ring

Electrophilic Transformations: The phenyl group of (5R)-5-phenylimidazolidine-2,4-dione is susceptible to electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.com The nature of the imidazolidine-2,4-dione ring as a substituent on the phenyl ring will direct incoming electrophiles. The hydantoin moiety is generally considered a deactivating group, which would direct electrophilic substitution to the meta position. However, under biological conditions, enzymatic hydroxylation, a form of electrophilic substitution, has been observed to occur at the para position of the phenyl ring in related compounds like 5,5-diphenylhydantoin, leading to the formation of 5-(4-hydroxyphenyl)-5-phenylhydantoin. nih.gov The nitration of aromatic rings is achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Sulfonation can be carried out using fuming sulfuric acid. masterorganicchemistry.com

Radical Transformations: Information on radical reactions specifically involving (5R)-5-phenylimidazolidine-2,4-dione is limited. In general, radical reactions can be initiated by radical initiators like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tributyltin hydride. uchicago.edu Potential radical reactions could involve hydrogen abstraction from the C-H bonds of the phenyl ring or the imidazolidine ring, leading to further functionalization. Radical cyclization reactions are also a possibility if an appropriate unsaturated tether is introduced into the molecule. libretexts.org For instance, radical cyclizations often favor the formation of five-membered rings. youtube.com

Computational and Theoretical Investigations of 5r 5 Phenylimidazolidine 2,4 Dione

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules. For derivatives of imidazolidine-2,4-dione, such as N-alkylated 5,5-diphenylhydantoins, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize molecular geometries. nih.gov These studies provide a foundational understanding of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.

In the case of (5R)-5-phenylimidazolidine-2,4-dione, the key structural features are the planar imidazolidine-2,4-dione ring and the orientation of the phenyl group at the chiral center (C5). Theoretical studies on related 5,5-disubstituted hydantoins have shown that the phenyl rings attached to the C5 position of the imidazolidine-2,4-dione ring are inclined with respect to the five-membered ring. For instance, in 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, the phenyl rings are inclined to the five-membered ring by 60.03° and 63.04°. researchgate.net Similarly, in 3-methyl-5,5-diphenylimidazolidine-2,4-dione, these angles are 59.17° and 53.21°. researchgate.net It is therefore anticipated that the single phenyl group in (5R)-5-phenylimidazolidine-2,4-dione also adopts a non-planar orientation relative to the hydantoin (B18101) ring to minimize steric hindrance.

The optimized geometry from quantum chemical calculations serves as the basis for further computational analyses, including the prediction of spectroscopic properties and reactivity.

Electronic Structure and Reactivity Predictions using DFT Calculations

DFT calculations are a cornerstone for understanding the electronic structure and predicting the chemical reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. edu.krd

For imidazolidine-2,4-dione derivatives, DFT calculations have been employed to determine these electronic parameters. edu.krdedu.krd In a study on different 5-substituted imidazolidine-2,4-diones, DFT calculations were used to evaluate the energies of different tautomeric forms, indicating the most stable structures. edu.krd For (5R)-5-phenylimidazolidine-2,4-dione, the distribution of HOMO and LUMO would likely be concentrated on the phenyl ring and the carbonyl groups of the hydantoin moiety, respectively, which are the regions susceptible to electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity and crystal packing.

Table 1: Representative Theoretically Calculated Electronic Properties for Imidazolidine-2,4-dione Derivatives

| Parameter | Description | Typical Predicted Values (Arbitrary Units) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 4.5 to 6.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

Note: The values presented are representative and can vary based on the specific derivative and the level of theory used in the calculation.

Conformational Analysis of the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring, also known as the hydantoin ring, is a five-membered heterocycle. While often depicted as planar, it can adopt various conformations to accommodate different substituents at the C5 position. Conformational analysis, performed through computational methods like molecular mechanics and quantum chemistry, helps to identify the most stable conformers and the energy barriers between them. nih.govacs.org

Studies on hydantoin-based peptidomimetics have revealed that the hydantoin scaffold can stabilize secondary structures like α-helices and β-turns through intramolecular hydrogen bonds. nih.govacs.org The conformation is influenced by the nature of the substituents. For (5R)-5-phenylimidazolidine-2,4-dione, the puckering of the hydantoin ring and the rotational orientation of the phenyl group are the primary conformational variables. The phenyl group is expected to adopt a pseudo-equatorial or pseudo-axial orientation relative to the hydantoin ring, with the former generally being more stable.

X-ray crystallography studies of related compounds, such as 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, have provided experimental evidence for the conformation of the hydantoin ring and the orientation of the phenyl substituents. researchgate.net These experimental structures serve as valuable benchmarks for validating the results of theoretical conformational analyses.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and the influence of the solvent environment. nih.gov

For a molecule like (5R)-5-phenylimidazolidine-2,4-dione, MD simulations can be used to explore its conformational landscape in an aqueous environment, which is particularly relevant for understanding its behavior in biological systems. A recent study on N-alkylated 5,5-diphenylhydantoin derivatives utilized an 80 ns MD simulation to confirm the stability of a ligand-protein complex. nih.gov Such simulations can reveal the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the nature of its interactions with surrounding water molecules.

The trajectories from MD simulations can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Key Parameters from Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for (5R)-5-phenylimidazolidine-2,4-dione |

| RMSD | Root-Mean-Square Deviation | Indicates the stability of the molecule's conformation over the simulation time. |

| RMSF | Root-Mean-Square Fluctuation | Highlights the flexibility of different parts of the molecule, such as the phenyl group. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds | Elucidates the stability of intramolecular H-bonds and interactions with solvent. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent | Provides insights into the molecule's solubility and potential for intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For hydantoin derivatives, which are known for their anticonvulsant properties, QSAR studies are valuable for designing new analogues with improved efficacy. pharmacy180.comslideshare.netpcbiochemres.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can encode various aspects of the molecular structure, including topological, geometric, electronic, and thermodynamic properties. researchgate.net Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For (5R)-5-phenylimidazolidine-2,4-dione, a QSAR study would involve synthesizing and testing a series of related compounds with variations in the phenyl ring or at other positions of the hydantoin nucleus. The resulting data would be used to build a predictive model. Key descriptors in such a model would likely include those related to hydrophobicity (e.g., logP), molecular shape, and electronic properties. The insights gained from the QSAR model can guide the structural optimization of (5R)-5-phenylimidazolidine-2,4-dione to enhance its desired biological activity.

Synthesis and Exploration of Substituted 5r 5 Phenylimidazolidine 2,4 Dione Derivatives and Analogues

Design and Synthesis of N-Substituted (5R)-5-phenylimidazolidine-2,4-dione Analogues

The imidazolidine-2,4-dione ring of (5R)-5-phenylimidazolidine-2,4-dione offers two nitrogen atoms, at positions N1 and N3, which can be chemically modified. These positions are key targets for creating new analogues of the compound.

A common method for this is N-alkylation, where an alkyl group is added to the N3 position. This is often done by reacting the hydantoin (B18101) with an alkyl halide in the presence of a base. Another approach involves introducing functional groups that can be further modified.

The synthesis of these N-substituted analogues can also be achieved through a reaction involving α-amino acids and isocyanates, which then form the hydantoin ring. The specific design of these analogues is often guided by computational modeling to predict their biological activity.

Recent research has also focused on environmentally friendly, or "green," synthesis methods. For instance, a magnetic nanocatalyst has been used to facilitate a one-pot, multi-component reaction for creating N-substituted hydantoin derivatives. nih.gov

Here is a summary of some N-substituted derivatives and their synthesis methods:

| Derivative | Synthesis Method | Key Features |

| N-Substituted (Z)-5-arylidene imidazolidine-2,4-dione | One-pot multi-component reaction with a magnetic nanocatalyst | Environmentally friendly synthesis |

| 3,5-disubstituted hydantoins | Reaction of N-(1-benzotriazolecarbonyl)-amino acid derivatives with sodium carbonate | High yields under mild conditions mdpi.com |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Not detailed | A specific example of an N-substituted derivative |

C5-Substituted and Spiro-Imidazolidine-2,4-dione Derivatives

The C5 position of the imidazolidine-2,4-dione ring is another important site for chemical modification. Introducing different groups at this position can significantly alter the compound's properties.

One way to create C5-substituted derivatives is by using the Bucherer-Bergs reaction. mdpi.com This reaction uses aldehydes or ketones to introduce substituents at the C5 position. mdpi.com

Spiro-imidazolidine-2,4-dione derivatives are a special class of C5-substituted analogues where the C5 carbon is part of a new ring system. These spiro compounds have a rigid, three-dimensional structure. A common method for their synthesis is the Knoevenagel condensation, which involves the reaction of an aldehyde with the hydantoin. ijacskros.com

Here are some examples of C5-substituted and spiro derivatives:

| Derivative Class | Synthesis Method | Key Features |

| C5-substituted imidazolidine-2,4-diones | Bucherer-Bergs reaction | Allows for a wide variety of substituents at the C5 position mdpi.com |

| Spiro-imidazolidine-2,4-dione derivatives | Knoevenagel condensation | Creates a rigid, three-dimensional structure ijacskros.com |

| Spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-dione | Three-component reaction involving isatins and 2-naphthol | A novel approach for constructing spiro compounds acs.org |

Synthesis of Hydantoin-Based Heterocycles with Fused Rings

Fusing another ring to the imidazolidine-2,4-dione core creates polycyclic systems with unique properties. These fused-ring structures often have a more rigid shape, which can lead to enhanced biological activity.

One example is the dihydropyrrolo[1,2-c]imidazole system. sapub.org Its synthesis can be achieved through a multi-step process starting from a hydantoin derivative. sapub.org Another method involves an intramolecular cyclization, where a reactive side chain on the hydantoin ring closes to form a new, fused ring.

The synthesis of these complex molecules requires careful control of the reaction conditions. The development of these fused-ring systems is an active area of research in medicinal chemistry.

Here are some examples of fused-ring systems and their synthesis methods:

| Fused-Ring System | Synthesis Method | Key Features |

| Dihydropyrrolo[1,2-c]imidazole | Multi-step synthesis from a hydantoin derivative | A common fused-ring system sapub.org |

| Tricyclic hydantoins | Selenium-induced intramolecular cyclization | Creates a unique, angularly fused ring system researchgate.net |

| Bicyclic hydantoins | Bucherer-Bergs reaction followed by selenium-promoted intramolecular cyclization | A three-step pathway to create fused bicyclic systems researchgate.net |

Isotope-Labelled (5R)-5-phenylimidazolidine-2,4-dione Derivatives for Mechanistic Probes

Isotope-labelled compounds are essential tools for studying the mechanisms of chemical and biological processes. By incorporating an isotope, such as carbon-14 (¹⁴C) or tritium (³H), into the molecule, researchers can track its path in a biological system.

The synthesis of these labelled derivatives usually involves using a labelled starting material early in the process. For example, [¹⁴C]cyanide can be used in the Bucherer-Bergs reaction to introduce a ¹⁴C label into the hydantoin ring. openmedscience.com

These labelled compounds are used in a variety of studies, including:

Pharmacokinetic studies: To understand how a drug is absorbed, distributed, metabolized, and excreted.

In vitro assays: To study a drug's mechanism of action and identify its molecular targets.

The use of isotope-labelled derivatives of (5R)-5-phenylimidazolidine-2,4-dione has been crucial in understanding the action and fate of certain drugs, which is vital for developing safer and more effective medicines.

Here is a summary of some isotope-labelled derivatives and their applications:

| Isotope | Synthesis Method | Application |

| Carbon-14 (¹⁴C) | Bucherer-Bergs reaction with [¹⁴C]cyanide | Mechanistic probes, pharmacokinetic studies openmedscience.com |

| Tritium (³H) | Catalytic tritium exchange | Mechanistic probes, pharmacokinetic studies openmedscience.com |

| Carbon-11 (¹¹C) | Introduction of an N-1 methyl group using [¹¹C]methyl iodide | Potential radioligand for PET imaging openmedscience.com |

Sophisticated Spectroscopic and Structural Characterization of 5r 5 Phenylimidazolidine 2,4 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like (5R)-5-phenylimidazolidine-2,4-dione. hyphadiscovery.comslideshare.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of magnetically active nuclei. slideshare.net For instance, in ¹H NMR, the chemical shifts of the protons on the phenyl ring and the imidazolidine-2,4-dione core, along with their coupling patterns, offer initial structural insights. mdpi.com The proton on the chiral center (C5) is of particular diagnostic importance. Similarly, ¹³C NMR spectra reveal the number of distinct carbon environments, including the two carbonyl carbons (C2 and C4) and the quaternary chiral carbon (C5). bepls.com

To overcome the limitations of 1D NMR and to unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. hyphadiscovery.com These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons, particularly within the phenyl ring. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons, such as C5 and the carbonyl carbons, by observing their correlations with nearby protons. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space interactions between protons, providing insights into the three-dimensional structure and conformation of the molecule. hyphadiscovery.com

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of (5R)-5-phenylimidazolidine-2,4-dione in its crystalline form. It can be used to study polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR. semanticscholar.org

| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) for Phenylhydantoins |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Phenyl H: 7.2-7.5; NH: 8.0-11.0; CH (C5): ~5.0 |

| ¹³C NMR | Carbon skeleton and functional groups | C=O: 155-175; Phenyl C: 125-140; C5: ~60-70 |

| COSY | ¹H-¹H spin-spin coupling networks | Cross-peaks between adjacent phenyl protons |

| HSQC | Direct ¹H-¹³C correlations | Correlation of each proton to its attached carbon |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Correlations from phenyl protons to C5 and carbonyl carbons |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of (5R)-5-phenylimidazolidine-2,4-dione. mdpi.com Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. mdpi.com This high accuracy allows for the unambiguous calculation of the elemental composition, confirming the molecular formula C₉H₈N₂O₂. scbt.comguidechem.com

Beyond molecular formula determination, MS/MS fragmentation analysis provides significant structural information. chemguide.co.ukslideshare.net The molecular ion (M+) generated in the mass spectrometer is energetically unstable and breaks down into characteristic fragment ions. chemguide.co.uk The fragmentation pattern of 5-phenylhydantoin (B13835) derivatives typically involves cleavages of the heterocyclic ring and the loss of substituents. nih.govlibretexts.org Common fragmentation pathways include:

Loss of the phenyl group.

Cleavage of the hydantoin ring, often initiated by the loss of HNCO or CO.

Formation of stable acylium ions. libretexts.org

The analysis of these fragmentation patterns helps to confirm the core structure of the molecule and the nature of its substituents. nih.govnih.gov

| Parameter | Information | Example Value/Observation |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₂ | - |

| Calculated Monoisotopic Mass | 176.0586 g/mol | [M+H]⁺ calculated: 177.0664 |

| Observed m/z (HRMS) | Confirms elemental composition | [M+H]⁺ observed: 177.0661 (example) |

| Key Fragmentation Pathways | Structural confirmation | Loss of phenyl, cleavage of hydantoin ring |

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Functional Group Analysis and Stereochemical Assignment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in (5R)-5-phenylimidazolidine-2,4-dione. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. bepls.com For a hydantoin structure, key absorptions include:

N-H stretching: A broad band typically in the region of 3200-3400 cm⁻¹.

C=O stretching: Two distinct and strong absorption bands for the urea (B33335) and amide carbonyl groups, usually found between 1700 and 1780 cm⁻¹. bepls.com

C-N stretching: Bands in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H and C=C stretching: Absorptions characteristic of the phenyl group. mdpi.com

While standard IR spectroscopy confirms the functional groups, Vibrational Circular Dichroism (VCD) provides stereochemical information. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique for each enantiomer, presenting a pattern of positive and negative bands that is a mirror image for its counterpart. By comparing the experimental VCD spectrum of (5R)-5-phenylimidazolidine-2,4-dione with quantum chemical calculations, the absolute configuration (R or S) can be definitively assigned. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O (Amide/Urea) | Stretching | 1700 - 1780 (often two distinct peaks) |

| Aromatic C=C | Stretching | ~1600, ~1450 |

| C-N | Stretching | 1300 - 1450 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information on the three-dimensional structure of (5R)-5-phenylimidazolidine-2,4-dione in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of each atom in the crystal lattice. This technique confirms the molecular connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry at the C5 chiral center. tandfonline.comrsc.org

| Parameter | Information Provided | Common Observations |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements within the unit cell | e.g., P2₁, P2₁/c |

| Bond Lengths/Angles | Precise molecular geometry | Confirms covalent structure |

| Hydrogen Bonds | Key intermolecular interactions | N-H···O bonds forming dimers or chains |

| π···π Stacking | Interaction between aromatic rings | Observed between phenyl groups of adjacent molecules |

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Assessing the enantiomeric purity of (5R)-5-phenylimidazolidine-2,4-dione is critical, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govyoutube.comyoutube.com Chiral HPLC separates the enantiomers of a racemic mixture by utilizing a chiral stationary phase (CSP). nih.govkhanacademy.org The CSP creates a chiral environment within the column, leading to differential interactions with the R and S enantiomers. youtube.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The difference in the stability of these complexes results in different retention times for the two enantiomers, allowing them to be resolved into two separate peaks in the chromatogram. nih.govucl.ac.be Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are frequently effective for separating hydantoin enantiomers. ucl.ac.be By integrating the area of the peaks corresponding to the (5R) and (5S) enantiomers, the enantiomeric excess (ee) can be accurately calculated, providing a quantitative measure of the sample's purity. mst.edu

| Parameter | Description | Typical Conditions/Examples |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector immobilized on the support | Chiralcel OD-H, Chiralpak AD-H (polysaccharide-based) |

| Mobile Phase | Solvent system that carries the sample | n-Hexane/2-Propanol mixtures |

| Detection | Method for observing the eluted compounds | UV detection (e.g., at 254 nm) |

| Output Data | Result of the analysis | Chromatogram with resolved peaks for each enantiomer |

| Calculated Value | Measure of enantiomeric purity | Enantiomeric Excess (ee) % |

Strategic Applications of 5r 5 Phenylimidazolidine 2,4 Dione As a Chiral Building Block in Organic Synthesis

Utilization in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Scaffold

The imidazolidine-2,4-dione core is a foundational element in the design of novel chiral ligands and organocatalysts for asymmetric synthesis. The structural and electronic properties of a chiral ligand are pivotal in determining the catalytic activity and stereocontrol of a metal complex. calis.edu.cn The imidazolidinone framework, a close relative of the target compound, has been successfully incorporated into ligands that coordinate with metal ions to create highly effective enantioselective catalysts.

Research groups have synthesized series of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, where various substitutions at the C-5 position of the imidazolidine (B613845) ring directly influence the enantioselectivity of reactions. beilstein-journals.orgbeilstein-archives.org Copper(II) complexes of these ligands have proven to be efficient catalysts, particularly in asymmetric Henry reactions. beilstein-journals.orgbeilstein-archives.org The stereochemical outcome of these reactions is highly dependent on the ligand's configuration. For instance, ligands with a cis-configuration can yield nitroaldols with the S-enantiomer in up to 97% enantiomeric excess (ee), while trans-configured ligands can produce the corresponding R-enantiomer with up to 96% ee. beilstein-journals.org

The versatility of this scaffold extends to its potential use in organocatalysis. A derivative featuring a proline-type structure was shown to be effective as an enantioselective organocatalyst in asymmetric aldol (B89426) reactions, proceeding through an "enamine activation" mechanism and yielding products with up to 91% ee. beilstein-journals.org This dual utility as both a component of metal complexes and a standalone organocatalyst highlights the strategic importance of the imidazolidine core, such as that in (5R)-5-phenylimidazolidine-2,4-dione, for developing new catalytic systems.

Table 1: Performance of Imidazolidin-4-one Based Chiral Ligands in Asymmetric Henry Reactions Data synthesized from studies on related 2-(pyridin-2-yl)imidazolidin-4-one derivatives.

| Ligand Configuration | Major Product Enantiomer | Achieved Enantiomeric Excess (ee) |

| cis | S | Up to 97% beilstein-journals.org |

| trans | R | Up to 96% beilstein-journals.org |

Precursor for the Synthesis of Enantioenriched Amino Acids and Peptidomimetics

The imidazolidine-2,4-dione structure is intrinsically linked to amino acids, and this relationship is exploited for the synthesis of enantioenriched α-amino acids and their derivatives. Hydantoins can be viewed as cyclized and protected forms of amino acids. Indeed, derivatives of 5,5-diphenylimidazolidine-2,4-dione (phenytoin) are recognized as important intermediates in the preparation of various amino acids. bepls.com

The synthesis of hydantoins often begins with amino acids. For example, the hydantoin (B18101) derivative IM-3, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, was synthesized from the amino acid 4-ethylphenylglycine. mdpi.com This process can also be reversed. The hydrolysis of a chiral hydantoin, such as (5R)-5-phenylimidazolidine-2,4-dione, can provide a direct route to the corresponding enantioenriched α-amino acid, in this case, (R)-phenylglycine. This makes the chiral hydantoin a valuable precursor, effectively acting as a stable, crystalline handle for the parent amino acid.

Furthermore, the hydantoin scaffold itself is a key component in peptidomimetics, compounds that mimic the structure and function of peptides. The rigid ring of the imidazolidine-2,4-dione can be used to constrain the conformation of a peptide chain, which is a crucial strategy in drug design to enhance binding affinity and biological stability. The synthesis of highly substituted chiral hydantoins from simple dipeptides has been demonstrated, underscoring the close structural relationship and the potential for interconversion between these two classes of molecules. nih.gov

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct a reaction stereoselectively, after which it is removed. sigmaaldrich.com The inherent chirality and structural rigidity of imidazolidinone derivatives make them excellent candidates for this role. researchgate.net Chiral 2-imidazolidinones, which are structurally analogous to (5R)-5-phenylimidazolidine-2,4-dione, have demonstrated high levels of asymmetric induction in reactions such as alkylations and aldol additions. researchgate.net

The principle involves attaching the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This controlled approach leads to the preferential formation of one enantiomer or diastereomer over the other.

Compared to the widely used Evans oxazolidinone auxiliaries, chiral imidazolidinones offer greater stability towards ring-opening reactions, expanding their applicability in a broader range of reaction conditions. researchgate.net After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the product and potentially recycled, making the process more efficient and economical. sigmaaldrich.com The use of (5R)-5-phenylimidazolidine-2,4-dione as a chiral auxiliary allows for the transfer of its stereochemical information to a new molecule, providing a reliable method for synthesizing enantiomerically pure compounds. researchgate.netsigmaaldrich.com

Intermediate in the Construction of Complex Organic Molecules

The imidazolidine-2,4-dione ring is a robust scaffold that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. semanticscholar.org The core structure can be readily modified through reactions like N-alkylation or acylation at the imide positions (N1 and N3) to build a library of derivatives with diverse functionalities. aensiweb.netsemanticscholar.org

For example, the 5,5-diphenyl analog of the target compound has been used as a building block to create a series of 3-substituted derivatives through nucleophilic substitution and Mannich reactions. aensiweb.net This highlights the reactivity of the N-H protons and the suitability of the hydantoin ring as a template for chemical elaboration. Furthermore, imidazolidine-2,4-dione derivatives have been central to the design and synthesis of potent Bcl-2 inhibitors, which are complex molecules targeted for cancer therapy. nih.gov

An enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines has been developed, providing an efficient pathway to chiral hydantoins with very high enantioselectivities (up to 99.9% ee). nih.gov This method allows for the creation of chiral intermediates like (5R)-5-phenylimidazolidine-2,4-dione, which can then be carried forward to construct larger, stereochemically defined target molecules. The stability of the hydantoin ring also makes it a suitable component in the development of materials such as high-temperature stable epoxy resins. bepls.com

Design of New Chiral Reagents and Materials based on the Imidazolidine-2,4-dione Core

The unique structural features of the imidazolidine-2,4-dione core make it an attractive platform for the rational design of new chiral reagents and functional materials. The ability to introduce substituents at various positions on the ring allows for the fine-tuning of steric and electronic properties to suit specific applications.

In the realm of chiral reagents, derivatives of the imidazolidinone scaffold have been developed as highly effective ligands for asymmetric catalysis, as detailed in section 8.1. beilstein-journals.orgbeilstein-archives.org By modifying the substituents on the core, researchers can create a diverse portfolio of ligands capable of catalyzing a wide range of enantioselective transformations. mdpi.com

Beyond catalysis, the imidazolidine-2,4-dione framework is being incorporated into novel materials. For instance, derivatives of 5,5-diphenylimidazolidine-2,4-dione serve as the basic material for a new generation of weather-proof, high-temperature stable epoxy resins. bepls.com The inherent stability and defined three-dimensional structure of the hydantoin unit contribute to the desirable properties of the resulting polymer. The synthesis of new derivatives is often scalable, suggesting potential for the industrial production of these advanced materials. aensiweb.net This demonstrates that the (5R)-5-phenylimidazolidine-2,4-dione core is not just a synthetic intermediate but a fundamental building block for creating new chiral technologies.

Emerging Research Frontiers and Future Directions for 5r 5 Phenylimidazolidine 2,4 Dione

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 5-substituted hydantoins is of paramount importance for their application in pharmaceuticals and as chiral auxiliaries. nih.gov While classical methods like the Bucherer-Bergs and Urech reactions are well-established for producing racemic hydantoins, recent efforts have focused on developing highly efficient and stereoselective routes. mdpi.comnih.gov

A significant breakthrough is the use of chiral phosphoric acids (CPAs) as catalysts. nih.govrsc.org Researchers have demonstrated a single-step, highly enantioselective synthesis of 5-monosubstituted hydantoins by condensing glyoxals with ureas at room temperature. nih.govrsc.org This method offers high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2), proceeding through a proposed face-selective protonation of an enol intermediate. nih.gov

Another modern approach involves the asymmetric hydrogenation of unsaturated precursors. For instance, chiral hydantoins can be synthesized via iridium-catalyzed asymmetric hydrogenation, providing another direct route to enantioenriched products. acs.org

Besides direct asymmetric synthesis, chiral resolution remains a viable, albeit often less efficient, strategy. This can be achieved through the crystallization of diastereomeric salts formed between the racemic hydantoin (B18101) and a chiral resolving agent, such as (S)- or (R)-phenethylamine. acs.org Following separation, the desired enantiomer is recovered and can be used in subsequent reactions. acs.org

Furthermore, green and sustainable methodologies are gaining traction. A two-step, one-pot microwave-assisted Urech synthesis of hydantoins from L-amino acids has been developed using water as a solvent. nih.gov This approach aligns with the principles of green chemistry, offering enhanced reaction rates and avoiding the need for column chromatography. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methods for Chiral Hydantoins

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) Catalysis | Chiral Phosphoric Acid | Glyoxals, Ureas | High yield, high enantioselectivity, mild conditions, single step. | nih.gov, rsc.org |

| Asymmetric Hydrogenation | Iridium-based Chiral Catalyst | Unsaturated Hydantoin Precursors | Direct asymmetric route to chiral products. | acs.org |

| Classical Resolution | Chiral Resolving Agent (e.g., phenethylamine) | Racemic Hydantoin | Established method, applicable when direct asymmetric synthesis is difficult. | acs.org |

| Microwave-Assisted Urech Synthesis | Potassium Cyanate, HCl, Microwave Irradiation | Amino Acids | Green (uses water), rapid reaction times, one-pot procedure. | nih.gov |

Exploration of Underutilized Reactivity Modes of the Imidazolidine-2,4-dione System

The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, possessing multiple sites for functionalization. nih.govnih.gov The structure contains two N-H protons, two carbonyl groups (hydrogen bond acceptors), and the C5 stereocenter, offering rich reactivity. nih.gov While N-alkylation and N-acylation at the N1 and N3 positions are common modifications to tune the biological properties of hydantoin derivatives, several reactivity modes remain underutilized. acs.orgnih.govsemanticscholar.org

Future research could focus on the following areas:

Coordination Chemistry and Catalysis: The hydantoin ring, with its two nitrogen atoms and two carbonyl oxygens, can act as a ligand for metal centers. A silver complex with 5,5-diphenylimidazolidine-2,4-dione has been reported, highlighting this potential. nih.gov The chiral backbone of (5R)-5-phenylimidazolidine-2,4-dione could be exploited to design novel chiral ligands for asymmetric catalysis, an area that is largely unexplored.

Selective C-H Functionalization: The phenyl group at the C5 position offers a platform for late-stage functionalization via C-H activation. Developing methodologies to selectively modify the phenyl ring without disturbing the chiral center or the heterocyclic core could rapidly generate diverse libraries of compounds for screening.

Controlled Ring-Opening Reactions: While the hydantoin ring is generally stable, selective ring-opening could provide access to novel chiral α-amino acid derivatives or other valuable synthons. Investigating reaction conditions that facilitate controlled cleavage of the N1-C2 or N3-C4 bonds could unlock new synthetic pathways.

Photocatalysis and Radical Reactions: The application of modern synthetic methods like photocatalysis to the hydantoin system is an emerging area. Exploring radical-based transformations could lead to novel functionalization patterns not achievable through traditional ionic chemistry.

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of hydantoin-based systems. nih.govresearchgate.net These advanced studies provide deep insights that guide rational design and elucidate complex reaction mechanisms.

DFT calculations are routinely used to predict molecular properties such as geometries, electronic structures, vibrational frequencies, and thermodynamic parameters. nih.govresearchgate.net A key application is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.semdpi.com The energy and distribution of these orbitals reveal the molecule's donor-acceptor capabilities, helping to evaluate its reactivity and stability. sci-hub.senih.gov For example, FMO analysis has shown that in many hydantoin derivatives, both HOMO and LUMO orbitals are located over the phenyl rings and the hydantoin moiety, indicating these are the primary sites of electronic activity. sci-hub.se

These computational tools are also crucial for mechanistic prediction. In the chiral phosphoric acid-catalyzed synthesis of hydantoins, kinetic and mechanistic studies, likely supported by computational modeling, pointed to a face-selective protonation of an enol intermediate as the key enantiodetermining step. nih.gov Furthermore, molecular docking simulations are employed to investigate the interactions between hydantoin derivatives and biological targets, such as protein receptors, which is fundamental for the rational design of new therapeutic agents. researchgate.net

Table 2: Applications of Computational Methods in (5R)-5-phenylimidazolidine-2,4-dione Research

| Computational Method | Calculated Properties | Application | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometries, FMO energies, vibrational frequencies, thermodynamic parameters. | Structural validation, reactivity prediction, mechanistic elucidation. | researchgate.net, nih.gov, sci-hub.se |

| Molecular Docking | Binding poses, interaction energies. | Rational design of bioactive compounds, prediction of protein-ligand interactions. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, oscillator strengths. | Prediction of UV-Vis spectra, understanding photophysical properties for sensor applications. | nih.gov |

Integration of (5R)-5-phenylimidazolidine-2,4-dione in Flow Chemistry and Microreactor Technologies

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for exothermic reactions, precise control over reaction parameters, and potential for automation and high-throughput screening. mdpi.com The integration of (5R)-5-phenylimidazolidine-2,4-dione synthesis into these technologies represents a major frontier for process optimization and scalability.

While specific studies on the flow synthesis of (5R)-5-phenylimidazolidine-2,4-dione are nascent, related precedents exist. A one-step synthesis of hydantoin has been patented using a trickle-bed reactor, a type of continuous flow system, with a solid acid as a catalyst. google.com This demonstrates the feasibility of producing the core hydantoin structure in a continuous manner.

The highly efficient stereoselective methods discussed previously are prime candidates for adaptation to flow chemistry. For example, the CPA-catalyzed condensation could be performed in a packed-bed microreactor containing the immobilized chiral catalyst. This would allow for:

Precise Temperature Control: Minimizing side reactions and improving selectivity.

Automated Optimization: Rapidly screening different residence times, temperatures, and stoichiometric ratios to find optimal conditions.

Increased Safety and Scalability: Safely handling reactive intermediates and enabling straightforward scaling by extending operation time or using parallel reactors. mdpi.com

The development of solvent-resistant microreactors, for instance, those fabricated from inorganic polymers, further enables the use of common organic solvents required for these syntheses. rsc.org The adoption of flow technology could accelerate the discovery and development of novel derivatives of (5R)-5-phenylimidazolidine-2,4-dione by enabling automated and efficient library synthesis.

Discovery of New Academic Applications Beyond Traditional Synthetic Targets

While the role of (5R)-5-phenylimidazolidine-2,4-dione and its analogs as chiral building blocks and scaffolds for bioactive molecules is well-documented, recent research is uncovering novel applications in diverse scientific fields. nih.govnih.gov

Materials Science: Hydantoin derivatives are being investigated for their potential in materials science. Research suggests they can function as corrosion inhibitors for metals. sci-hub.se Furthermore, the photophysical properties of functionalized hydantoins are being explored, opening doors for their use as chemical sensors for detecting toxic anions and metal ions, or as fluorescent labels for bio-imaging. rsc.org This paves the way for the development of new smart materials based on the hydantoin framework.

Chemical Biology: A novel application lies in the development of anti-infective agents that operate by inhibiting bacterial virulence rather than killing the bacteria directly. Certain imidazolidine-2,4-dione derivatives have been shown to inhibit the production of virulence factors like proteases and hemolysins in pathogenic bacteria such as Pseudomonas aeruginosa. nih.gov This anti-virulence strategy could help combat antibiotic resistance.

Optoelectronics: The versatile and functionalizable heterocyclic structure of hydantoins makes them attractive candidates for optoelectronic materials. rsc.org By tuning the substituents on the hydantoin ring, their electronic and photophysical properties can be modulated, potentially leading to applications in organic light-emitting diodes (OLEDs) or other electronic devices.